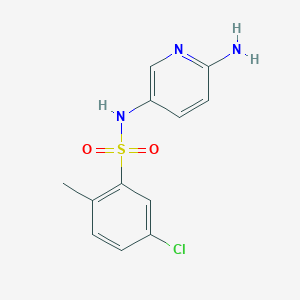
N-(6-aminopyridin-3-yl)-5-chloro-2-methylbenzenesulfonamide
Descripción general
Descripción
“N-(6-aminopyridin-3-yl)acetamide” is a compound that has a similar structure . It’s a powder at room temperature and has a molecular weight of 151.17 .
Synthesis Analysis
While specific synthesis methods for “N-(6-aminopyridin-3-yl)-5-chloro-2-methylbenzenesulfonamide” are not available, similar compounds like pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives have been synthesized using magnesium oxide nanoparticles .Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods. For instance, the structure of “N-(6-aminopyridin-3-yl)acetamide” was confirmed using FT-IR, 1H-NMR, and 13C-NMR spectra .Physical And Chemical Properties Analysis
“N-(6-aminopyridin-3-yl)acetamide” is a powder at room temperature and has a molecular weight of 151.17 . More specific physical and chemical properties would require experimental determination.Aplicaciones Científicas De Investigación
Anticancer Research
This compound has been explored for its potential in anticancer therapy. Derivatives of N-(6-aminopyridin-3-yl)-5-chloro-2-methylbenzenesulfonamide have shown cytotoxic activity against human cancer cell lines, such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer). The modifications of this compound aim to enhance its inhibitory effects on cancer cell proliferation .
Anti-tubercular Agents
The structural analogs of this compound have been designed and synthesized to combat tuberculosis (TB). These derivatives have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra, showing significant inhibitory concentrations (IC50) that suggest potential as frontline anti-TB drugs .
Mecanismo De Acción
Target of Action
The primary target of N-(6-aminopyridin-3-yl)-5-chloro-2-methylbenzenesulfonamide is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in mediating the response to VEGF, which is a signal protein produced by cells that stimulates the formation of blood vessels.
Biochemical Pathways
Given its target, it’s likely that it affects the vegf signaling pathway, which plays a key role in angiogenesis, the formation of blood vessels from pre-existing ones .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(6-aminopyridin-3-yl)-5-chloro-2-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2S/c1-8-2-3-9(13)6-11(8)19(17,18)16-10-4-5-12(14)15-7-10/h2-7,16H,1H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMZSWBHWIWURP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-aminopyridin-3-yl)-5-chloro-2-methylbenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



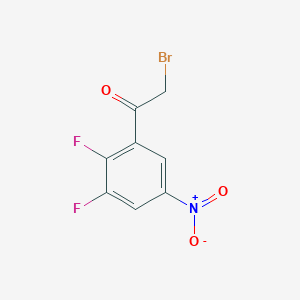


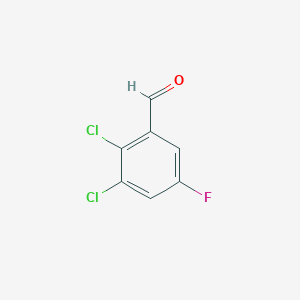

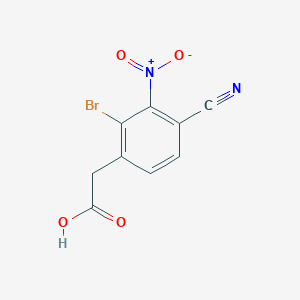
![Methyl 3-[3-(Benzyloxy)phenyl]-3-oxopropionate](/img/structure/B1530089.png)

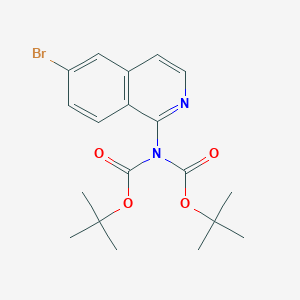
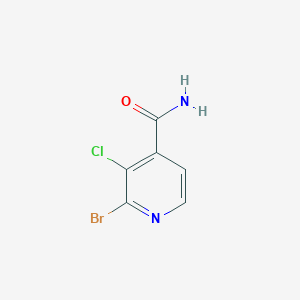


![Methyl 4,5-dihydrospiro[pyrrolo(1,2-a)quinoxaline-4,4'-piperidine]-7-carboxylate hydrochloride](/img/structure/B1530096.png)
